BenchChemオンラインストアへようこそ!

2,4-Diethoxybenzamide

Phosphodiesterase 4D (PDE4D) Surface Plasmon Resonance (SPR) Binding Affinity

2,4-Diethoxybenzamide (CAS 148528-37-4) is a pan-PDE4 chemical probe with well-defined PDE4D binding (Kd=79 nM) and enzymatic inhibition (IC50=23 µM). Its moderate potency avoids assay saturation, making it an ideal reference standard for SPR/fluorescence-based PDE4D assay calibration and SAR benchmarking. Active across PDE4A/B/D, it simplifies cAMP signaling studies versus isoform-selective cocktails. The documented dihydroorotase off-target activity (IC50≈180 µM) enables mechanistic deconvolution of pyrimidine biosynthesis effects. Bulk quantities available; contact us for custom synthesis.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 148528-37-4
Cat. No. B114448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethoxybenzamide
CAS148528-37-4
SynonymsBenzamide, 2,4-diethoxy- (9CI)
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C(=O)N)OCC
InChIInChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13)
InChIKeyFQCRJZFMSRNEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethoxybenzamide (CAS 148528-37-4) for Research Procurement: Compound Class, Core Properties and PDE4 Target Affinity


2,4-Diethoxybenzamide (CAS 148528-37-4) is a disubstituted benzamide derivative characterized by ethoxy groups at the 2- and 4-positions of the aromatic ring, with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound belongs to the broader class of aromatic amides and is primarily utilized as a research tool in drug discovery and chemical biology . Within this class, it exhibits a distinct pharmacological profile, most notably as a ligand for cyclic nucleotide phosphodiesterase 4 (PDE4) enzymes, with reported inhibitory activity against multiple PDE4 isoforms including PDE4A [1], PDE4D [2], and PDE4B [3]. Its physicochemical properties, including five rotatable bonds and a hydrogen bond donor count of one , contribute to a unique molecular topology that differentiates it from mono‑substituted or differently substituted benzamide analogs.

Why 2,4-Diethoxybenzamide (CAS 148528-37-4) Cannot Be Generically Substituted with Other Benzamide Derivatives in PDE4-Focused Research


The benzamide class exhibits extreme functional divergence based on subtle variations in substitution pattern, rendering generic interchange impossible in rigorous research settings. For instance, while 3,4-diethoxybenzamide also interacts with PDE4 enzymes [1], its inhibition profile against specific isoforms like PDE4D differs significantly from the 2,4‑substituted variant, with reported IC₅₀ values for PDE4D inhibition by 2,4‑diethoxybenzamide at 23 µM [2] compared to substantially lower potency observed for the 3,4‑isomer in other systems. Furthermore, the ortho‑amino benzamide scaffold, a distinct subclass, is a known histone deacetylase (HDAC) inhibitor [3], whereas 2,4‑diethoxybenzamide lacks this functional group and operates through a different mechanism of action. Even within PDE4 inhibitors, the substitution pattern critically influences isoform selectivity and potency; roflumilast, a highly optimized PDE4 inhibitor with a complex substitution scheme, achieves an IC₅₀ of 0.8 nM against human neutrophil PDE4 [4], representing a potency difference of over four orders of magnitude compared to 2,4‑diethoxybenzamide. Therefore, procurement decisions must be guided by the specific quantitative evidence provided below, as substituting a closely related analog introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 2,4-Diethoxybenzamide (CAS 148528-37-4) vs. Closest Analogs and In-Class Alternatives


PDE4D Binding Affinity (Kd) of 2,4-Diethoxybenzamide: A Direct Quantitative Comparator for SPR-Based Screening

2,4-Diethoxybenzamide demonstrates a specific binding affinity (Kd) of 79 nM for human PDE4D when assessed by surface plasmon resonance (SPR) [1]. This quantitative value provides a precise, assay-defined reference point for researchers screening PDE4D inhibitors or developing PDE4D-targeted assays. For context, this affinity is approximately three orders of magnitude weaker than the picomolar-range affinity of highly optimized clinical PDE4 inhibitors like roflumilast (IC₅₀ ≈ 0.8 nM against PDE4 in human neutrophils) [2], positioning 2,4-diethoxybenzamide as a useful low-to-mid-affinity control or starting scaffold rather than a high-potency lead.

Phosphodiesterase 4D (PDE4D) Surface Plasmon Resonance (SPR) Binding Affinity

Differential PDE4 Isoform Selectivity: 2,4-Diethoxybenzamide Exhibits Broader PDE4 Isoform Coverage Compared to Many Ortho-Amino Benzamides

2,4-Diethoxybenzamide demonstrates activity against multiple PDE4 isoforms, including PDE4A, PDE4B, and PDE4D, as documented in independent binding assays [1][2][3]. This multi-isoform engagement contrasts with many ortho-amino benzamide derivatives, which are predominantly characterized as histone deacetylase (HDAC) inhibitors and show little to no activity against PDE4 enzymes [4]. The 2,4-diethoxy substitution pattern thus confers a distinct target selectivity profile that is not shared by other benzamide subclasses. While the compound's potency is moderate (e.g., PDE4D IC₅₀ = 23 µM [5]), its broad PDE4 coverage makes it a valuable tool for pan-PDE4 profiling studies where a single chemical scaffold is desired to probe multiple isoforms simultaneously.

PDE4 Isoform Selectivity Structure-Activity Relationship (SAR) Chemical Probe Development

Dihydroorotase Inhibition: A Distinct Off-Target Activity Profile Compared to Other Benzamide Derivatives

2,4-Diethoxybenzamide has been evaluated for inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, showing an IC₅₀ of approximately 180 µM at pH 7.37 when tested at 10 µM [1]. This off-target activity is notable because many other benzamide derivatives, such as N‑substituted benzamides optimized for PDE4 or HDAC inhibition, do not exhibit significant dihydroorotase inhibition. The moderate potency against dihydroorotase suggests that 2,4-diethoxybenzamide may interfere with pyrimidine metabolism in certain cellular contexts, a feature that must be considered when interpreting phenotypic assay results. This distinct off-target signature differentiates it from more selective benzamide analogs and underscores the importance of using the exact compound in mechanistic studies.

Dihydroorotase Pyrimidine Biosynthesis Off-Target Profiling

PDE4D Enzymatic Inhibition Potency (IC₅₀): A Quantitative Baseline for SAR Studies and Assay Development

In a recombinant human PDE4D enzymatic assay measuring cAMP hydrolysis, 2,4-diethoxybenzamide exhibited an IC₅₀ of 23 µM (2.30E+4 nM) [1]. This value provides a clear, quantitative potency baseline for the unoptimized 2,4-diethoxy scaffold against PDE4D. For comparative purposes, a highly optimized PDE4 inhibitor such as roflumilast displays an IC₅₀ of 0.8 nM against human neutrophil PDE4 [2], representing a potency differential of approximately 28,750-fold. This vast difference underscores the utility of 2,4-diethoxybenzamide as a low-potency reference compound or a starting point for medicinal chemistry optimization, rather than a candidate for direct therapeutic application. The defined IC₅₀ also enables researchers to establish robust assay windows and validate assay sensitivity.

PDE4D Enzymatic Assay IC50 Determination Structure-Activity Relationship (SAR)

Validated Research and Industrial Application Scenarios for 2,4-Diethoxybenzamide (CAS 148528-37-4) Based on Quantitative Evidence


PDE4D Biochemical Assay Development and Calibration

2,4-Diethoxybenzamide's well-defined binding affinity (Kd = 79 nM [1]) and enzymatic IC₅₀ (23 µM [2]) against PDE4D make it an ideal reference compound for establishing and validating PDE4D biochemical assays. Laboratories developing surface plasmon resonance (SPR) or fluorescence-based PDE4D activity assays can use this compound to calibrate instrument sensitivity, determine assay linearity ranges, and establish quality control parameters. Its moderate potency ensures that it generates a measurable signal without saturating the assay, unlike high-potency clinical candidates which may require extensive dilution series.

Pan-PDE4 Isoform Profiling and Chemical Tool Studies

The documented activity of 2,4-diethoxybenzamide across PDE4A [1], PDE4B [2], and PDE4D [3] isoforms positions it as a valuable pan-PDE4 chemical probe. Researchers investigating the functional roles of PDE4 isoforms in cellular signaling or disease models can employ this single compound to broadly inhibit PDE4 activity, simplifying experimental design compared to using a cocktail of isoform-selective inhibitors. This application is particularly relevant in academic laboratories studying cAMP signaling pathways where a low-cost, readily accessible pan-inhibitor is preferred over expensive, highly selective clinical candidates.

Structure-Activity Relationship (SAR) Studies for PDE4 Inhibitor Optimization

With its moderate PDE4D IC₅₀ of 23 µM [1], 2,4-diethoxybenzamide serves as an excellent starting scaffold for medicinal chemistry optimization programs. The 2,4-diethoxy substitution pattern provides a baseline potency against PDE4D that can be systematically improved through structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a reference point to quantify the potency gains achieved by introducing additional functional groups or modifying the benzamide core, as demonstrated by the 28,750-fold improvement observed in optimized PDE4 inhibitors like roflumilast [2].

Off-Target Liability Assessment in Cellular Phenotypic Screens

2,4-Diethoxybenzamide's measurable inhibition of dihydroorotase (IC₅₀ ≈ 180 µM [1]) provides a unique opportunity for researchers to study the consequences of pyrimidine biosynthesis interference in cellular models. Investigators conducting phenotypic screens with this compound can use this known off-target activity to interpret results, distinguishing between PDE4-mediated effects and those arising from altered pyrimidine metabolism. This contrasts with more selective benzamide analogs that lack this off-target liability, making 2,4-diethoxybenzamide a valuable tool for mechanistic deconvolution studies where understanding polypharmacology is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.